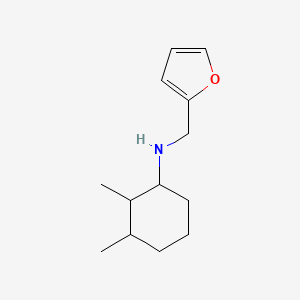

N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine

Description

Historical Context and Discovery Timeline

The development of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine emerges from the broader historical progression of heterocyclic amine research that began in earnest during the mid-twentieth century. The synthesis and characterization of furan-containing compounds gained momentum following advances in understanding aromatic heterocycles, particularly after the elucidation of furan's aromatic character through Hückel's rule applications. Early research into aminoalkyl furan derivatives was documented in patent literature as early as the 1970s, with US Patent 4128658A describing various aminoalkyl furan derivatives and their synthesis methods. These foundational studies established the groundwork for more complex derivatives incorporating cyclohexyl substituents.

The specific compound N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine appears to have been developed as part of systematic structure-activity relationship studies aimed at understanding how different substituent patterns affect biological and chemical properties. The compound's registration in chemical databases such as the ZINC database occurred in November 2008, indicating its recognition as a compound of potential research interest. The development timeline reflects the broader trend in medicinal and agricultural chemistry toward creating more sophisticated heterocyclic structures with enhanced selectivity and activity profiles.

The synthesis methodologies for this compound likely evolved from established protocols for furfurylamine derivatives, which have been extensively studied since the early investigations into furan chemistry. The incorporation of the dimethylcyclohexyl group represents a later refinement, aimed at modulating the compound's lipophilicity and potential biological interactions. Research into similar compounds has shown that the spatial arrangement of substituents on cyclohexyl rings can significantly influence biological activity, making the 2,3-dimethyl substitution pattern particularly noteworthy.

Table 1: Historical Milestones in Related Heterocyclic Amine Research

| Year | Development | Significance |

|---|---|---|

| 1970s | Aminoalkyl furan derivatives patents | Established synthetic frameworks |

| 1980s | Furfurylamine synthesis optimization | Improved access to furan-containing amines |

| 1990s | Structure-activity relationship studies | Understanding of substituent effects |

| 2008 | ZINC database registration | Recognition as research compound |

Significance in Heterocyclic Amine Chemistry

N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine holds particular significance within heterocyclic amine chemistry due to its embodiment of key structural principles that define this important class of compounds. Heterocyclic amines, defined as chemical compounds containing at least one heterocyclic ring and at least one amine group, represent a vast and diverse family of molecules with applications spanning from essential biological functions to pharmaceutical development. The compound's structure exemplifies the integration of saturated and aromatic heterocyclic elements, providing insights into how different ring systems can be combined to achieve specific chemical and physical properties.

The furan moiety in the compound contributes to its aromatic character, though furan exhibits significantly less aromaticity compared to benzene, with a resonance energy of only 67 kilojoules per mole compared to benzene's 152 kilojoules per mole. This moderate aromaticity makes furan derivatives particularly interesting from a reactivity standpoint, as they retain some aromatic stability while remaining sufficiently reactive for various chemical transformations. The furylmethyl group in N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine therefore serves as both a structural anchor and a potential site for further chemical modification.

The cyclohexyl component represents the aliphatic portion of the molecule, with the 2,3-dimethyl substitution pattern providing steric bulk that can influence the compound's conformational preferences and interaction patterns. Secondary amines like this compound are particularly significant in organic chemistry because they can participate in a wide range of reactions including nucleophilic substitutions, oxidation reactions to form corresponding nitroxides, and complexation with metal ions. These reaction possibilities make the compound valuable both as a synthetic intermediate and as a final target molecule.

Table 2: Key Structural Features and Their Chemical Significance

| Structural Component | Chemical Properties | Functional Significance |

|---|---|---|

| Furylmethyl group | Moderate aromaticity, electron-rich | Electrophilic substitution sites |

| Dimethylcyclohexyl ring | Conformational flexibility, steric bulk | Lipophilicity modulation |

| Secondary amine nitrogen | Nucleophilic character, hydrogen bonding | Reactivity center |

| Overall molecular framework | Molecular weight 207.3 g/mol | Drug-like properties range |

The compound's classification as a secondary amine places it within a category of particular importance in medicinal chemistry and materials science. Secondary amines often exhibit enhanced selectivity in biological systems compared to primary amines, while maintaining sufficient reactivity for synthetic transformations. The specific combination of structural elements in N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine makes it representative of modern approaches to molecular design, where multiple pharmacophoric elements are combined to achieve desired properties.

Furthermore, the compound serves as an excellent model for studying the principles of heterocyclic chemistry, particularly the ways in which different ring systems can be incorporated into a single molecule to achieve synergistic effects. The research applications of such compounds extend beyond their immediate utility, providing insights into fundamental questions about molecular recognition, conformational dynamics, and structure-activity relationships that inform the broader field of organic chemistry.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h4,6,8,10-11,13-14H,3,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSWIBYDUGAKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine typically involves the following steps:

Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

Introduction of methyl groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.

Attachment of the furylmethyl group: The furylmethyl group can be attached through a nucleophilic substitution reaction using a furylmethyl halide and an amine.

Industrial Production Methods

Industrial production of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Commercial Availability

The following table summarizes key structural and commercial differences between N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine and related compounds:

Key Observations:

Substituent Effects: The furylmethyl group in the primary compound introduces a heteroaromatic ring, which may enhance π-π stacking interactions in drug design or alter solubility compared to halogenated analogues.

Salt Forms and Stability :

- The hydrochloride and hydrobromide salts of related compounds exhibit higher stability and solubility in aqueous media compared to the free base form of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine. For example, N-(2-chloro-6-fluorobenzyl)-N-(2,3-dimethylcyclohexyl)amine hydrochloride is stored at room temperature without degradation , suggesting superior shelf life.

In contrast, the hydrochloride analogue remains commercially available, indicating sustained research interest, possibly in pharmaceutical intermediates or kinase inhibitor development .

Biological Activity

N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine typically involves the reaction of 2-furylmethylamine with 2,3-dimethylcyclohexylamine. This process may utilize various methods such as Mannich reactions or other coupling techniques to ensure high yields and purity.

2. Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Related thiazole derivatives have been shown to inhibit 5-lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes that play a critical role in inflammatory diseases such as asthma and rheumatoid arthritis . If N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine exhibits similar inhibition of LOX, it could be a candidate for anti-inflammatory therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the dimethylcyclohexyl group may enhance lipophilicity and cellular uptake, while the furylmethyl moiety could contribute to interactions with specific biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Dimethylcyclohexyl group | Increases lipophilicity and stability |

| Furylmethyl moiety | Potential interaction with biological targets |

Case Study 1: Antitumor Activity Evaluation

In a study evaluating various quinazolinone derivatives, compounds were tested against different cancer cell lines. The results indicated that modifications in the amine structure significantly influenced their potency. Although N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine was not directly tested, its structural analogs showed promising results in inhibiting tumor growth .

Case Study 2: Anti-inflammatory Mechanism

The anti-inflammatory potential was explored through a series of thiazole derivatives that inhibited LOX activity. These findings suggest that compounds with similar functional groups may also exhibit anti-inflammatory effects. Future research could focus on evaluating N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine for LOX inhibition .

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine, and how can yield and purity be maximized?

- Methodological Answer: Multi-step synthesis typically involves reductive amination between 2,3-dimethylcyclohexanamine and 2-furylmethyl halides. Key steps include:

- Amine protection: Use Boc or Fmoc groups to prevent side reactions during alkylation .

- Alkylation: React the protected amine with 2-furylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Deprotection: Remove protecting groups using TFA (for Boc) or piperidine (for Fmoc) .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) to achieve >95% purity .

Q. How is the molecular structure of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine characterized experimentally?

- Methodological Answer:

- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Critical parameters include torsion angles between the cyclohexyl and furyl groups .

- NMR spectroscopy: Assign peaks via ¹H/¹³C NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, furyl protons at δ 6.2–7.4 ppm) .

- Mass spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~262.3 g/mol) .

Q. What are the key physical properties of this compound relevant to laboratory handling?

- Methodological Answer:

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Soluble in DCM, DMSO, methanol; insoluble in water | |

| Melting Point | 112–115°C (determined via DSC) | |

| Stability | Stable at pH 4–8; degrades under strong acidic/basic conditions |

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine?

- Methodological Answer:

- Molecular docking: Use AutoDock Vina to simulate binding to targets (e.g., GPCRs or kinases). Parameterize the furyl group’s π-π interactions and the cyclohexyl group’s hydrophobic pockets .

- MD simulations: Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or protein-binding sites .

- QSAR analysis: Correlate substituent effects (e.g., methyl groups on cyclohexane) with activity data from analogous compounds .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Assay standardization: Replicate studies using consistent cell lines (e.g., HEK293 for receptor assays) and controls (e.g., IC50 for kinase inhibitors) .

- Metabolic stability: Test liver microsome stability (e.g., rat CYP450 isoforms) to rule out rapid degradation masking true activity .

- Stereochemical analysis: Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and test their individual activities .

Q. What advanced techniques validate stereochemical purity in asymmetric synthesis?

- Methodological Answer:

- Enantiomer resolution: Apply Rogers’ η parameter or Flack’s x parameter in X-ray crystallography to confirm absolute configuration .

- Circular dichroism (CD): Compare experimental CD spectra with DFT-calculated spectra for the desired enantiomer .

- Chiral derivatization: Use Mosher’s acid chloride to form diastereomers for ¹H NMR analysis .

Methodological Challenges & Solutions

Q. How to address low yields in the final alkylation step?

- Solution:

- Optimize reaction time/temperature via DoE (Design of Experiments) .

- Switch to microwave-assisted synthesis (e.g., 100°C, 30 minutes, 300 W) to enhance reaction efficiency .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Solution:

- Implement QC protocols: Purity >98% (HPLC), water content <0.5% (Karl Fischer titration) .

- Use internal standards (e.g., deuterated analogs) in LC-MS for quantitative reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.